2-(Octadecyloxy)ethanol
Overview
Description
2-(Octadecyloxy)ethanol, also known as ethylene glycol monooctadecyl ether, is an organic compound with the molecular formula C20H42O2. It is a long-chain fatty alcohol ether, characterized by its hydrophobic octadecyl group and hydrophilic ethylene glycol moiety. This compound is commonly used in various industrial and scientific applications due to its unique amphiphilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Octadecyloxy)ethanol can be synthesized through the etherification of ethylene glycol with 1-bromooctadecane. The reaction typically involves the following steps:
Preparation of Sodium Ethoxide: Sodium hydride is added to ethylene glycol in an inert atmosphere at low temperatures (0-5°C) to form sodium ethoxide.
Etherification Reaction: 1-bromooctadecane is added to the sodium ethoxide solution, and the mixture is heated to 90-95°C for several hours. Potassium iodide is often used as a catalyst to facilitate the reaction.
Purification: The reaction mixture is cooled, and the product is extracted using ethyl acetate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions: 2-(Octadecyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halides or esters.
Scientific Research Applications
2-(Octadecyloxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical creams and ointments.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 2-(Octadecyloxy)ethanol is primarily based on its amphiphilic nature. The hydrophobic octadecyl group interacts with non-polar substances, while the hydrophilic ethylene glycol moiety interacts with polar substances. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. In biological systems, it can facilitate the delivery of drugs and other therapeutic agents by forming stable liposomes and micelles .
Comparison with Similar Compounds
- Polyethylene glycol (7) stearyl ether
- Ethylene glycol monooctadecyl ether
Comparison: 2-(Octadecyloxy)ethanol is unique due to its specific chain length and the presence of both hydrophobic and hydrophilic groups. Compared to other similar compounds, it offers a balanced amphiphilic property that makes it highly effective as a surfactant and emulsifier. Its specific structure allows for better interaction with both polar and non-polar substances, making it versatile in various applications .
Properties
IUPAC Name |
2-octadecoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDSZQHPUZUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-00-9 | |
Record name | Polyethylene glycol monostearyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858842 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-72-3 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octadecyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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